REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Mg+2:10].[N+]([O-])([O-])=O.[OH-].[Al+3].[OH-].[OH-].S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3]>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Mg+2:10].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,4.5.6.7,8.9.10.11.12,14.15.16|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
2/3
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Name
|
Al(OH)2SO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted with agitation at 75° C. for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
oven dried at 58° C. under a vacuum of 328 mm of Hg
|
Name
|
Magnesium glycinate
|
Type
|
product
|
Smiles
|
NCC(=O)[O-].[Mg+2].NCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |